molecular formula C7H5FO2 B589444 2-Fluorobenzoic Acid-d4 CAS No. 646502-89-8

2-Fluorobenzoic Acid-d4

Cat. No.: B589444
CAS No.: 646502-89-8
M. Wt: 144.138
InChI Key: NSTREUWFTAOOKS-RHQRLBAQSA-N
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Description

2-Fluorobenzoic Acid-d4 is a deuterated form of 2-Fluorobenzoic Acid, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties that make it suitable for various analytical and synthetic applications.

Biochemical Analysis

Biochemical Properties

2-Fluorobenzoic Acid-d4 plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and metabolic pathways. This compound interacts with various enzymes, including those involved in the degradation of aromatic compounds. For instance, it has been observed to interact with enzymes from the Pseudomonas pseudoalcaligenes species, which utilize 2-Fluorobenzoic Acid as a carbon source . The interaction involves the formation of a cyclic peroxide intermediate, which is then reduced to catechol . This interaction highlights the compound’s role in oxidative degradation pathways and its potential use in studying enzyme mechanisms.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Fluorobenzoic Acid can induce changes in the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it has been observed to affect the activity of enzymes involved in the degradation of aromatic compounds, leading to alterations in cellular metabolism and energy production . These effects underscore the compound’s potential as a tool for studying cellular responses to environmental stressors and metabolic regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s mechanism of action involves the formation of a cyclic peroxide intermediate during its interaction with enzymes . This intermediate is then reduced to catechol, a process that involves the transfer of oxygen atoms from molecular oxygen to the compound . Additionally, the presence of the fluorine atom in the compound enhances its ability to participate in hydrogen bonding and electrostatic interactions with proteins and other biomolecules, further influencing its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but its degradation can be influenced by factors such as pH, temperature, and the presence of other reactive species . Long-term studies have shown that the compound can undergo gradual degradation, leading to changes in its biochemical activity and interactions with cellular components . These temporal effects are important considerations for researchers using this compound in extended experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can be used to study metabolic pathways and enzyme interactions without significant adverse effects . At higher doses, the compound can induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage selection in experimental studies to avoid potential toxicity while maximizing the compound’s utility in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. The compound is metabolized by enzymes such as those from the Pseudomonas pseudoalcaligenes species, which convert it to catechol through a series of oxidative reactions . This metabolic pathway involves the formation of a cyclic peroxide intermediate and the subsequent reduction to catechol, highlighting the compound’s role in oxidative degradation processes . Additionally, the compound’s interactions with other enzymes and cofactors can influence metabolic flux and metabolite levels, further underscoring its importance in metabolic studies .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s transport is influenced by its chemical properties, including its ability to participate in hydrogen bonding and electrostatic interactions . These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . Additionally, the compound’s distribution within tissues can be influenced by factors such as blood flow and tissue permeability, further affecting its biochemical activity and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through interactions with targeting peptides and other localization signals . These interactions can influence the compound’s activity and function within the cell, affecting processes such as energy production, protein synthesis, and cellular signaling

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Fluorobenzoic Acid-d4 typically involves the deuteration of 2-Fluorobenzoic Acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out in the presence of a deuterated solvent and a catalyst that facilitates the exchange process .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzoic Acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluorobenzoic Acid-d4 is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

  • 2-Fluorobenzoic Acid
  • 3-Fluorobenzoic Acid
  • 4-Fluorobenzoic Acid
  • 2,6-Difluorobenzoic Acid
  • 2-Chlorobenzoic Acid

Comparison: 2-Fluorobenzoic Acid-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. Compared to its non-deuterated counterparts, it offers enhanced stability and different reaction kinetics, making it a valuable tool in various scientific studies .

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTREUWFTAOOKS-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747800
Record name 2-Fluoro(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646502-89-8
Record name 2-Fluoro(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydroxide (0.109 g) was dissolved in 2 ml of methanol in a 10-ml Kjeldahl flask fitted with a reflux condenser, after which 0.234 g of m-fluorophenyl o-fluorobenzoate was added, and the mixture was heated under reflux for 60 minutes. After cooling, the experiment was operated as in Referential Example 4 to confirm that the reaction mixture contained 140 mg (yield 100%) of o-fluorobenzoic acid and 112 mg (yield 100%) of m-fluorophenol.
Quantity
0.109 g
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reactant
Reaction Step One
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2 mL
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solvent
Reaction Step One
Name
m-fluorophenyl o-fluorobenzoate
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0.234 g
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reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

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C1CC2(PC34CCC(CC3)C4)CCC1C2
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Synthesis routes and methods III

Procedure details

Sodium chlorite (1.45 g, 16.11 mmol) in 2 mL water was added at 0° C. to 2-fluoro-benzaldehyde (0.5 g, 4.03 mmol) in 5 mL acetone. After 5 minutes, sulphamic acid (1.17 gm, 12.086 mmol) was added and the resulting mixture was stirred at 0° C. for 20 minutes. Water was then added, and the resulting precipitate was filtered under reduced pressure. The aqueous layer was extracted with EtOAc and washed with brine. The organic phase was dried over Na2SO4 and concentrated under reduced pressure to afford 2-fluorobenzoic acid in 86% yield.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
0.5 g
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reactant
Reaction Step One
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2 mL
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solvent
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5 mL
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1.17 g
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Synthesis routes and methods IV

Procedure details

Sodium carbonat (3.34 g, 32 mmols), 1-bromo-2-fluorobenzene (3.68 g, 21 mmols), water (1.1 g, 63 mmol) and 40 ml of dioxane are placed in a glass autoclave. The autoclave is rinsed with nitrogen and heated to 120° C. A solution of palladium bis(benzonitrile) dichloride (161 mg, 0.42 mmols) and dinorbornylphosphine (420 mg, 1.90 mmols) in 2 ml of dioxane (prepared under argon) is added, and then 6 bars CO are applied. After 16 hours at 135° C., the mixture is allowed to cool. The reaction mixture is taken up in sodium hydroxide solution and diethyl ether. The aqueous phase is separated and acidified with concentrated hydrochloric acid. The title compound precipitates in the form of colourless crystals. Yield of title compound: 1.6 g (54%).
Quantity
3.34 g
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reactant
Reaction Step One
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3.68 g
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reactant
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1.1 g
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dinorbornylphosphine
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420 mg
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Reaction Step Six
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2 mL
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solvent
Reaction Step Six
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161 mg
Type
catalyst
Reaction Step Six
Quantity
40 mL
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solvent
Reaction Step Seven

Synthesis routes and methods V

Procedure details

Synthesized as described above for 8-(2-fluorophenyl)-purine, except that 2,3-difluorobenzoic acid was used instead of 2-fluorobenzoic acid (white powder, yield: 45.7%)
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0 (± 1) mol
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2,3-difluorobenzoic acid
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0 (± 1) mol
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Yield
45.7%

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